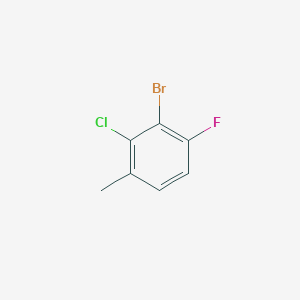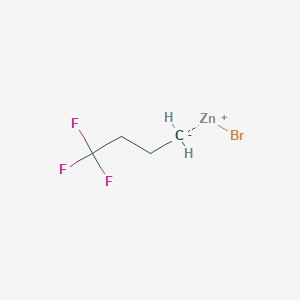
6-Methyl-2-tetrahydrofuran-3-yl-1,3,6,2-dioxazaborocane-4,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-tetrahydrofuran-3-yl-1,3,6,2-dioxazaborocane-4,8-dione typically involves multi-step organic reactionsThe dioxazaborocane structure is then formed through a series of cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-tetrahydrofuran-3-yl-1,3,6,2-dioxazaborocane-4,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions can introduce different functional groups into the compound .
Scientific Research Applications
6-Methyl-2-tetrahydrofuran-3-yl-1,3,6,2-dioxazaborocane-4,8-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methyl-2-tetrahydrofuran-3-yl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-2-tetrahydrofuran-3-yl-1,3,6,2-dioxazaborocane-4,8-dione shares similarities with other boron-containing heterocycles and tetrahydrofuran derivatives.
- Compounds such as this compound and its analogs are often compared for their structural and functional properties .
Uniqueness
What sets this compound apart is its unique combination of a tetrahydrofuran ring and a dioxazaborocane structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H14BNO5 |
|---|---|
Molecular Weight |
227.02 g/mol |
IUPAC Name |
6-methyl-2-(oxolan-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione |
InChI |
InChI=1S/C9H14BNO5/c1-11-4-8(12)15-10(16-9(13)5-11)7-2-3-14-6-7/h7H,2-6H2,1H3 |
InChI Key |
RBAMECPBJZIAAL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2CCOC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


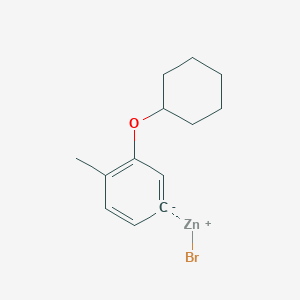
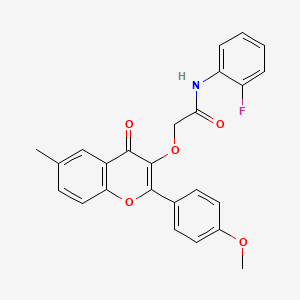
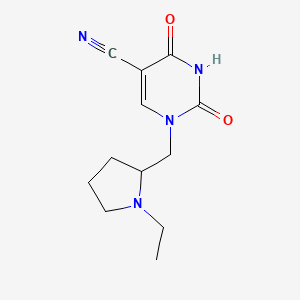
![N-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxamide](/img/structure/B14874180.png)
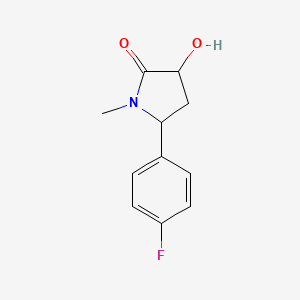
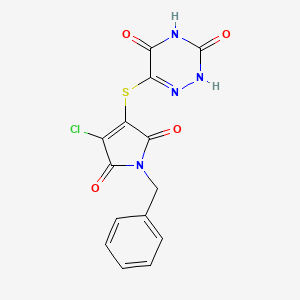
![4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecan-5-one](/img/structure/B14874199.png)
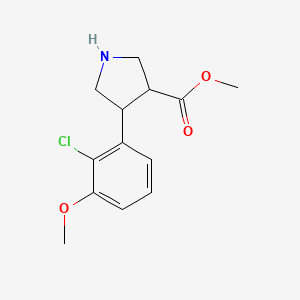
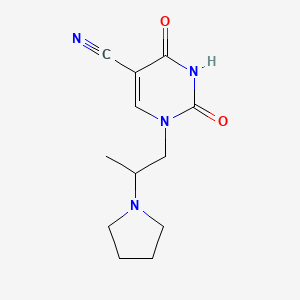
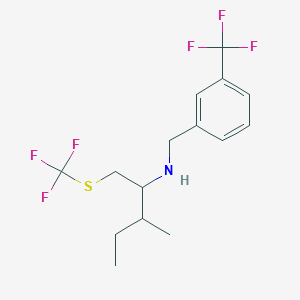
![2,5-Dioxoazolidinyl 6-(1,3-dioxobenzo[c]azolidin-2-yl)hexanoate](/img/structure/B14874216.png)
![4-(bromomethyl)-6,7-dihydro-4H-thieno[3,2-c]pyran](/img/structure/B14874217.png)
